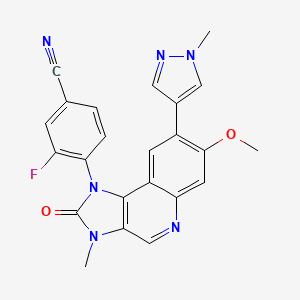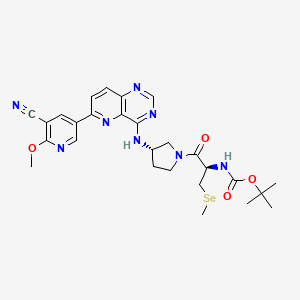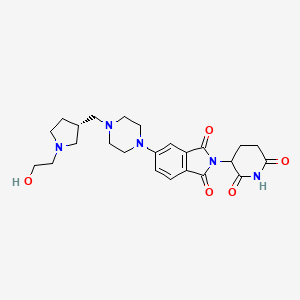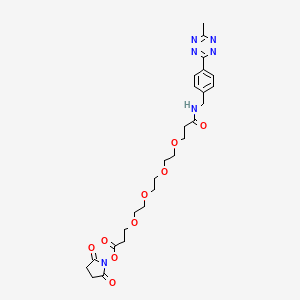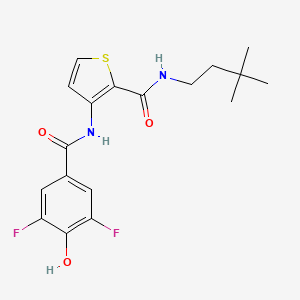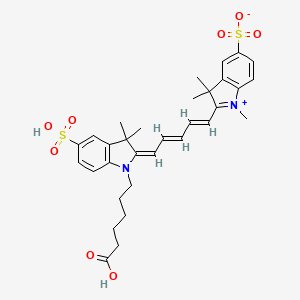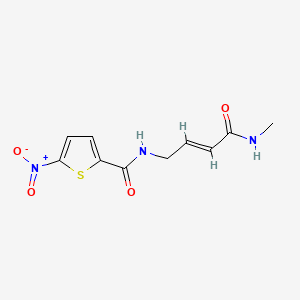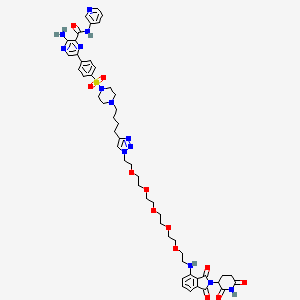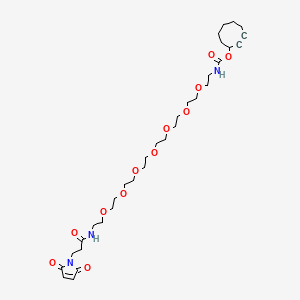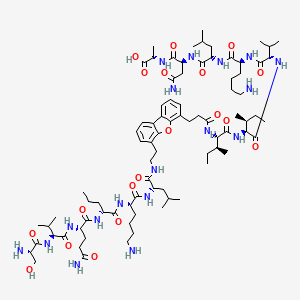
Hancinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hancinone is a natural product primarily found in the seeds of plants belonging to the Hibiscus family. It is characterized by its yellow crystalline appearance and bitter taste. The chemical formula of this compound is C23H28O6, and it has a molecular weight of 400.46. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties .
準備方法
Synthetic Routes and Reaction Conditions: Hancinone is typically extracted from the seeds of Hibiscus syriaceae plants. The extraction process involves several steps:
Solvent Extraction: The seeds are subjected to solvent extraction using ethanol or dimethyl sulfoxide.
Separation and Purification: The extract is then separated and purified through techniques such as column chromatography.
Crystallization: The purified extract is crystallized to obtain this compound in its crystalline form.
Industrial Production Methods: While the primary method of obtaining this compound is through natural extraction, industrial production methods may involve optimizing the extraction and purification processes to increase yield and purity. This can include the use of advanced chromatographic techniques and solvent systems tailored for large-scale production .
化学反応の分析
Types of Reactions: Hancinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
科学的研究の応用
Hancinone has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound in studying lignanoid chemistry and its derivatives.
Biology: It is studied for its biological activities, including its effects on cell signaling pathways and gene expression.
Medicine: this compound has shown potential in inhibiting the growth and spread of non-small cell lung cancer and breast cancer.
作用機序
Hancinone exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anti-tumor Activity: this compound induces apoptosis in cancer cells and inhibits cell proliferation by modulating signaling pathways such as PI3K/AKT and NF-κB.
類似化合物との比較
Hancinone is unique among lignanoids due to its specific chemical structure and biological activities. Similar compounds include:
- Lancifolin C
- Wallichinine
- Futoquinol
- Isodihydrofutoquinol A and B
- Fargesone A and B
- Kadsurenone
- Piperenone
- Mirandin B
- Burchellin
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities. This compound’s unique combination of antioxidant, anti-inflammatory, and anti-tumor properties distinguishes it from these related compounds .
特性
分子式 |
C20H20O5 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
(2S,3R,3aS)-2-(1,3-benzodioxol-5-yl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |
InChI |
InChI=1S/C20H20O5/c1-4-5-14-10-20(22-3)12(2)19(25-18(20)9-15(14)21)13-6-7-16-17(8-13)24-11-23-16/h4,6-10,12,19H,1,5,11H2,2-3H3/t12-,19+,20+/m1/s1 |
InChIキー |
GGRIWHJBFXFKGS-CFGAKRJMSA-N |
異性体SMILES |
C[C@@H]1[C@H](OC2=CC(=O)C(=C[C@]12OC)CC=C)C3=CC4=C(C=C3)OCO4 |
正規SMILES |
CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


